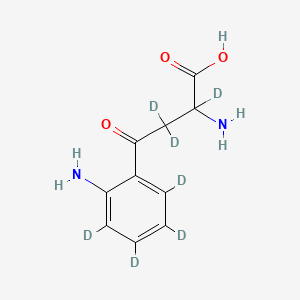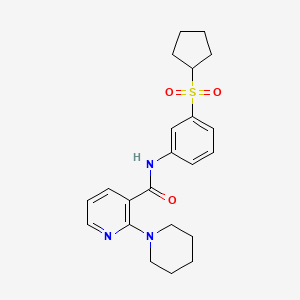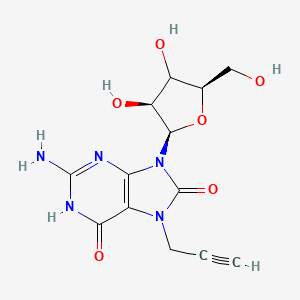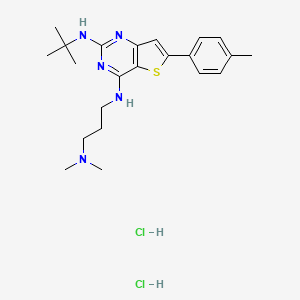
Antimalarial agent 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 19 is a novel compound developed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating potent antimalarial activity against various strains of Plasmodium falciparum, the most virulent malaria parasite .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 19 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antimalarial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline production .
化学反応の分析
Types of Reactions: Antimalarial agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance activity.
Reduction: Reduction of certain groups to improve stability.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed:
科学的研究の応用
Antimalarial agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and potential use in combination therapies.
Medicine: Explored as a potential treatment for malaria, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of new antimalarial drugs and formulations.
作用機序
The mechanism of action of antimalarial agent 19 involves targeting the Plasmodium parasite’s metabolic pathways. The compound binds to specific enzymes, inhibiting their activity and disrupting the parasite’s ability to replicate. Key molecular targets include:
Heme detoxification pathway: Inhibition of heme polymerase, leading to the accumulation of toxic heme.
Protein synthesis: Interference with ribosomal function, preventing protein synthesis.
類似化合物との比較
Chloroquine: A widely used antimalarial with a different mechanism of action.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant.
Quinine: An alkaloid used historically for malaria treatment.
Antimalarial agent 19 stands out due to its novel structure and unique mode of action, making it a promising candidate for future antimalarial therapies.
特性
分子式 |
C22H33Cl2N5S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
2-N-tert-butyl-4-N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5S.2ClH/c1-15-8-10-16(11-9-15)18-14-17-19(28-18)20(23-12-7-13-27(5)6)25-21(24-17)26-22(2,3)4;;/h8-11,14H,7,12-13H2,1-6H3,(H2,23,24,25,26);2*1H |
InChIキー |
ZNYGZYXFJVIZLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)NC(C)(C)C)NCCCN(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


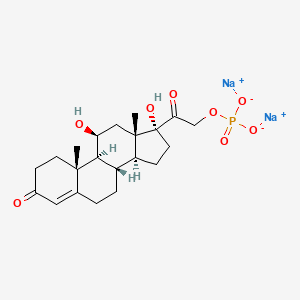
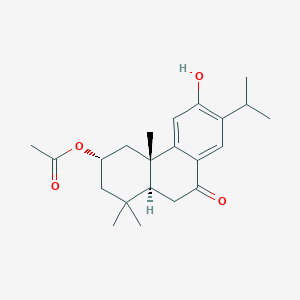
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
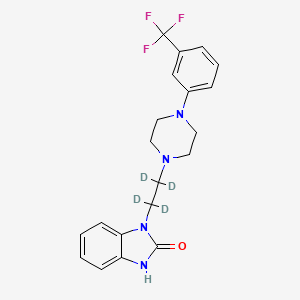
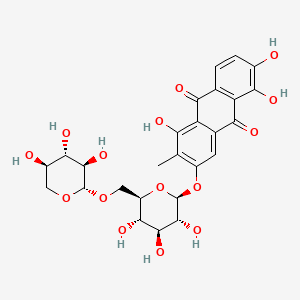
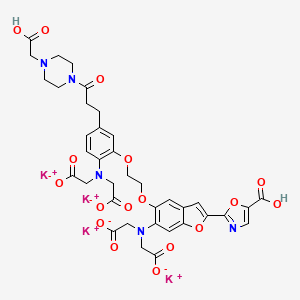
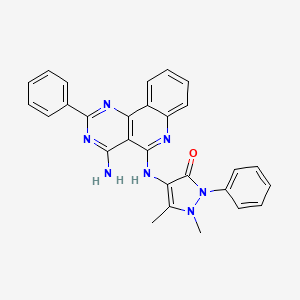
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
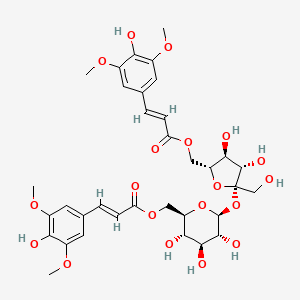
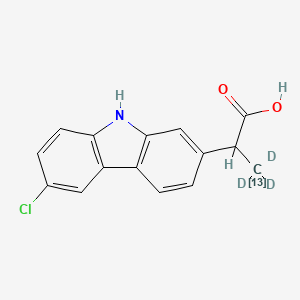
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
